Hsd17B13-IN-53

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

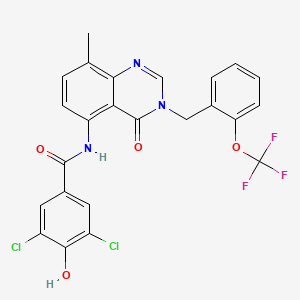

Molecular Formula |

C24H16Cl2F3N3O4 |

|---|---|

Molecular Weight |

538.3 g/mol |

IUPAC Name |

3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |

InChI |

InChI=1S/C24H16Cl2F3N3O4/c1-12-6-7-17(31-22(34)14-8-15(25)21(33)16(26)9-14)19-20(12)30-11-32(23(19)35)10-13-4-2-3-5-18(13)36-24(27,28)29/h2-9,11,33H,10H2,1H3,(H,31,34) |

InChI Key |

BMWODOZNJBAVPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=CC=C4OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

HSD17B13 Inhibition: A Technical Guide to its Mechanism of Action for Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the mechanism of action for the inhibition of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) as a therapeutic strategy for chronic liver diseases. The specific inhibitor "Hsd17B13-IN-53" is not referenced in publicly available scientific literature; therefore, this guide focuses on the general mechanism of HSD17B13 inhibition, using data from publicly disclosed inhibitors and genetic studies as representative examples.

Executive Summary

The Role of HSD17B13 in Liver Physiology and Disease

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, which are NAD(P)+-dependent oxidoreductases. It is primarily localized to the surface of lipid droplets within hepatocytes. While its precise physiological substrates are still under investigation, in vitro studies have shown that HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde. It is also implicated in the metabolism of other bioactive lipids and steroids.[1][2]

In the context of liver disease, HSD17B13 expression is upregulated in patients with NAFLD.[2] Overexpression of HSD17B13 in mouse models leads to increased hepatic steatosis, suggesting a direct role in lipid accumulation.[2] The accumulation of lipid droplets and the subsequent lipotoxicity are key drivers in the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NASH.

The most compelling evidence for HSD17B13's role in liver disease comes from human genetics. A splice variant, rs72613567:TA, results in a truncated, inactive protein. Individuals carrying this variant have a significantly lower risk of developing all stages of chronic liver disease, from steatosis to hepatocellular carcinoma.[2] This protective effect underscores the therapeutic potential of inhibiting HSD17B13's enzymatic activity.

Mechanism of Action of HSD17B13 Inhibition

The inhibition of HSD17B13 aims to replicate the protective phenotype observed in individuals with loss-of-function variants. The core mechanism is centered on mitigating the detrimental effects of excessive lipid accumulation in the liver.

Reduction of Hepatic Steatosis

By inhibiting HSD17B13, the accumulation of triglycerides within lipid droplets is reduced. This is thought to occur through the modulation of pathways involved in lipid synthesis, uptake, and droplet stabilization. Studies with the HSD17B13 inhibitor BI-3231 have shown a significant decrease in triglyceride accumulation in hepatocytes under lipotoxic stress.[3]

Attenuation of Liver Injury and Inflammation

Chronic lipid accumulation in hepatocytes leads to cellular stress, oxidative damage, and the release of pro-inflammatory signals, contributing to the inflammatory state of NASH. By reducing the lipid burden, HSD17B13 inhibition is expected to decrease these downstream inflammatory consequences. Knockdown of HSD17B13 in mouse models of NAFLD has been shown to reduce serum levels of alanine aminotransferase (ALT), a key marker of liver injury.[4]

Prevention of Fibrosis

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a consequence of chronic inflammation and hepatocyte injury. It is a critical step in the progression to cirrhosis. By targeting the upstream drivers of inflammation and lipotoxicity, HSD17B13 inhibition is anticipated to have anti-fibrotic effects. In preclinical models, HSD17B13 knockdown has been associated with a reduction in the expression of fibrosis markers like TIMP2.[4][5]

Quantitative Data on HSD17B13 Inhibition

As "this compound" is not publicly documented, this section presents data for a known HSD17B13 inhibitor, BI-3231, to provide a quantitative context for the potency of this class of molecules.

| Compound | Target | Assay | IC50 (nM) | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic | 1 | [6] |

| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 | [6] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of HSD17B13 Action and Inhibition

Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.

Experimental Workflow for Characterizing an HSD17B13 Inhibitor

Caption: A typical workflow for the preclinical evaluation of an HSD17B13 inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize HSD17B13 and its inhibitors.

In Vitro HSD17B13 Enzymatic Activity Assay (NADH-Glo)

This protocol is adapted from methodologies used in the screening and characterization of HSD17B13 inhibitors.[7][8]

Objective: To measure the enzymatic activity of recombinant HSD17B13 by detecting the production of NADH.

Materials:

-

Recombinant human HSD17B13 protein

-

NADH-Glo™ Detection Kit (Promega)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

β-estradiol (substrate)

-

Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

384-well white assay plates

-

Test inhibitor (e.g., this compound)

Procedure:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

In a 384-well plate, add the test inhibitor at various concentrations.

-

Add a solution containing NAD+ and β-estradiol to each well.

-

Initiate the reaction by adding the recombinant HSD17B13 protein to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect NADH production by adding the NADH-Glo™ detection reagent according to the manufacturer's instructions.

-

Incubate for 60 minutes in the dark.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value.

Cell-Based Lipotoxicity Assay

This protocol is based on studies evaluating the protective effects of HSD17B13 inhibitors in a cellular model of NAFLD.[3]

Objective: To assess the ability of an HSD17B13 inhibitor to protect hepatocytes from palmitic acid-induced lipotoxicity.

Materials:

-

HepG2 or primary hepatocytes

-

Cell culture medium

-

Palmitic acid

-

Test inhibitor

-

Oil Red O staining solution (for lipid droplet visualization)

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere.

-

Treat the cells with the test inhibitor at various concentrations for a specified pre-incubation period.

-

Induce lipotoxicity by adding palmitic acid to the cell culture medium.

-

Co-incubate the cells with the inhibitor and palmitic acid for 24-48 hours.

-

Assess cell viability using a standard assay.

-

For lipid accumulation analysis, fix the cells and stain with Oil Red O.

-

Visualize and quantify lipid droplets using microscopy and image analysis software.

-

Determine the inhibitor's effect on reducing lipid accumulation and improving cell viability.

In Vivo shRNA-Mediated Knockdown of HSD17B13 in a High-Fat Diet Mouse Model

This protocol is a summary of in vivo studies validating HSD17B13 as a therapeutic target.[4][5][9]

Objective: To evaluate the therapeutic effect of reducing HSD17B13 expression in a mouse model of NAFLD.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD) and control chow diet

-

Adeno-associated virus (AAV) expressing a short hairpin RNA (shRNA) targeting HSD17B13 (AAV-shHsd17b13)

-

AAV expressing a scrambled control shRNA (AAV-shScramble)

-

Equipment for intravenous injections

-

Materials for blood collection and tissue harvesting

Procedure:

-

Induce obesity and hepatic steatosis in mice by feeding them a high-fat diet for a specified period (e.g., 16-20 weeks).

-

Administer AAV-shHsd17b13 or AAV-shScramble to the mice via a single intravenous injection.

-

Continue the HFD for an additional period (e.g., 4-8 weeks) to allow for shRNA expression and therapeutic effect.

-

Monitor body weight and food intake throughout the study.

-

At the end of the study, collect blood to measure serum markers of liver injury (ALT, AST).

-

Harvest the liver for histological analysis (H&E and Sirius Red staining), gene expression analysis (qPCR for Hsd17b13 and fibrosis markers), and protein analysis (Western blot for HSD17B13).

-

Compare the outcomes between the shHsd17b13-treated group and the control group to assess the therapeutic benefit of HSD17B13 knockdown.

Conclusion

The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NAFLD and NASH. The mechanism of action is centered on reducing hepatic lipid accumulation, thereby mitigating the downstream consequences of lipotoxicity, inflammation, and fibrosis. While specific details on "this compound" are not available in the public domain, the wealth of data on other HSD17B13 inhibitors and the effects of genetic loss-of-function provide a strong rationale for the continued development of this class of drugs. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel HSD17B13 inhibitors.

References

- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. enanta.com [enanta.com]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

Hsd17B13-IN-53: A Technical Guide to Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from steatosis to more severe liver pathologies. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver, where it is involved in hepatic lipid metabolism. The development of potent and selective small molecule inhibitors of HSD17B13, such as the conceptual compound Hsd17B13-IN-53, represents a promising strategy for the treatment of NASH. This technical guide provides an in-depth overview of the methodologies used to confirm target engagement of HSD17B13 inhibitors, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative potent HSD17B13 inhibitors, which serve as a proxy for the expected profile of a compound like this compound.

Table 1: Biochemical Potency of HSD17B13 Inhibitors

| Compound | Target | Substrate | Assay Format | IC50 (nM) | Reference |

| BI-3231 | Human HSD17B13 | Estradiol | Enzymatic | 1 | [1] |

| BI-3231 | Mouse HSD17B13 | Estradiol | Enzymatic | 13 | [1] |

| HSD17B13-IN-9 | Human HSD17B13 | Not Specified | Enzymatic | 10 | [2] |

| HSD17B13-IN-80-d3 | Human HSD17B13 | Estradiol | Enzymatic | <100 | [2] |

| HSD17B13-IN-98 | Human HSD17B13 | Estradiol | Enzymatic | <100 | [3] |

Table 2: Cellular Activity of HSD17B13 Inhibitors

| Compound | Cell Line | Substrate | Assay Format | Potency Metric | Value (nM) | Reference |

| BI-3231 | Human HSD17B13 expressing cells | Estradiol | Cellular | IC50 | Double-digit nM | [4] |

| EP-036332 | HEK293 expressing human HSD17B13 | Estradiol | Cellular (Mass Spectrometry) | IC50 | Not specified | [5] |

Signaling Pathway

HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipid metabolism. Downstream, HSD17B13 is implicated in pathways related to lipid droplet dynamics and inflammation, including the Platelet-Activating Factor (PAF)/STAT3 signaling axis.

References

HSD17B13: A Promising Therapeutic Target for Chronic Liver Disease

An in-depth analysis of publicly available scientific literature and databases reveals no specific data for a compound designated "Hsd17B13-IN-53". Therefore, a detailed report on its direct binding affinity to the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) protein cannot be provided.

However, to address the core interest of the intended audience—researchers, scientists, and drug development professionals—this technical guide provides a comprehensive overview of HSD17B13 as a therapeutic target. It includes details on the protein's function, its role in disease, information on disclosed small molecule inhibitors, and standardized methodologies for assessing inhibitor potency.

17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Functionally, it is an NAD+ dependent oxidoreductase with demonstrated retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][4]

Genetic studies have identified loss-of-function variants in the HSD17B13 gene, such as rs72613567, that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][3][4] These findings suggest that inhibiting the enzymatic activity of HSD17B13 is a promising therapeutic strategy for mitigating the progression of chronic liver diseases.

Known Small Molecule Inhibitors of HSD17B13

While data on "this compound" is unavailable, structural and screening studies have identified other small molecule inhibitors. Crystal structures of HSD17B13 have been resolved in complex with its NAD+ cofactor and two distinct inhibitor series.[5][6]

| Compound Series | Reported Potency | Assay Type | Substrate(s) |

| Compound 1 (Fluorophenol-containing) | Reasonably potent | Biochemical & Cellular | β-estradiol, Leukotriene B4 (LTB4) |

| Compound 2 (Benzoic acid-containing) | Reasonably potent | Biochemical | β-estradiol, Leukotriene B4 (LTB4) |

Table 1: Summary of publicly disclosed HSD17B13 inhibitors. "Reasonably potent" is a qualitative description from the source literature; specific IC50 or Ki values were not provided in the referenced snippets.[5]

Experimental Protocols for Determining HSD17B13 Binding and Inhibition

To assess the binding affinity and inhibitory potential of novel compounds against HSD17B13, a robust biochemical assay is essential. The following protocol outlines a common approach based on the known enzymatic function of HSD17B13.

Protocol: In Vitro HSD17B13 Retinol Dehydrogenase Activity Assay for Inhibitor Screening

1. Objective: To measure the enzymatic activity of recombinant HSD17B13 and determine the potency (e.g., IC50) of test compounds.

2. Materials:

- Recombinant full-length human HSD17B13 protein.

- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

- Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).

- Substrate: All-trans-retinol.

- Detection Reagent: A commercial kit to measure NADH production (e.g., luminescence-based).

- Test Compounds (e.g., this compound) dissolved in DMSO.

- 384-well assay plates (white, solid bottom).

3. Procedure:

- Compound Plating: Serially dilute test compounds in DMSO and dispense into the assay plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor).

- Enzyme & Cofactor Preparation: Prepare a solution of recombinant HSD17B13 and NAD+ in assay buffer. Add this solution to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

- Reaction Initiation: Prepare a solution of all-trans-retinol in assay buffer. Add this solution to all wells to start the enzymatic reaction.

- Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

- Signal Detection: Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions. Measure the resulting signal (e.g., luminescence) using a plate reader.

4. Data Analysis:

- Normalize the data using the 0% and 100% activity controls.

- Plot the percent inhibition versus the logarithm of the test compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations: Signaling Pathways and Experimental Workflows

HSD17B13-Mediated Inflammatory Signaling

HSD17B13 has been shown to promote the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway. This leads to increased fibrinogen expression in hepatocytes, promoting leukocyte adhesion and contributing to liver inflammation.[7]

Caption: HSD17B13-PAF-STAT3 signaling pathway in hepatocytes.

Workflow for HSD17B13 Inhibitor Potency Determination

The process of identifying and characterizing an inhibitor for HSD17B13 typically follows a standardized workflow from initial high-throughput screening to precise IC50 determination.

Caption: Workflow for HSD17B13 inhibitor identification and validation.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Hsd17B13-IN-53 in vitro enzymatic activity

An In-Depth Technical Guide on the In Vitro Enzymatic Activity of HSD17B13 and its Inhibition

Disclaimer: No publicly available data could be found for a specific inhibitor designated "Hsd17B13-IN-53." This guide provides a comprehensive overview of the in vitro enzymatic activity of the target enzyme, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and presents data for other well-characterized inhibitors as a representative illustration of how such compounds are evaluated.

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4] This protective association has established HSD17B13 as a promising therapeutic target for the treatment of these conditions.[5][6] This technical guide details the in vitro enzymatic activity of HSD17B13, the methodologies used to assess its function, and the characteristics of its inhibitors.

HSD17B13 Enzymatic Activity and Substrates

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily and functions as an NAD(P)H/NAD(P)+-dependent oxidoreductase.[7][8] The enzyme catalyzes the interconversion of keto- and hydroxysteroids.[9] While its precise physiological substrate is still under investigation, several molecules have been identified as substrates in in vitro assays, including:

-

Steroids: β-estradiol is a commonly used substrate in enzymatic assays.[6][10]

-

Bioactive Lipids: Leukotriene B4 (LTB4) has also been identified as a substrate.[8][11]

-

Retinoids: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][5]

The enzymatic activity of HSD17B13 is dependent on the presence of the cofactor NAD+.[8][10]

Quantitative Data for HSD17B13 Inhibitors

The following table summarizes the in vitro enzymatic activity for a known HSD17B13 inhibitor, BI-3231, as reported in the literature.

| Inhibitor | Target | Assay Substrate | IC50 (µM) | Ki (nM) | Assay Type | Species | Reference |

| BI-3231 | HSD17B13 | Estradiol | 1.4 ± 0.7 | - | Enzymatic | Human | [10] |

| BI-3231 | HSD17B13 | Retinol | 2.4 ± 0.1 | - | Enzymatic | Human | [10] |

| BI-3231 | HSD17B13 | - | - | <10 | Enzymatic | Human | [10] |

| BI-3231 | HSD17B13 | - | - | <10 | Enzymatic | Mouse | [10] |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and data interpretation. Below are representative protocols for assessing HSD17B13 in vitro enzymatic activity.

Recombinant HSD17B13 Expression and Purification

Recombinant HSD17B13 is typically expressed in Sf9 insect cells using a baculoviral expression system.[7][11] The protein is then purified using metal affinity chromatography followed by size exclusion chromatography.[7][11]

HSD17B13 In Vitro Enzymatic Assay (Luminescence-Based)

This assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of its substrate.

Materials:

-

Recombinant purified HSD17B13 enzyme (50-100 nM)[11]

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[11]

-

Substrate: Estradiol or Leukotriene B4 (10 - 50 µM)[11]

-

Cofactor: NAD+

-

Test Inhibitor (e.g., this compound) at various concentrations

-

96- or 384-well plates

Procedure:

-

Prepare assay mixtures in the wells of a microplate containing the assay buffer, HSD17B13 enzyme, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding the substrate and NAD+.

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction and measure the amount of NADH produced using the NAD-Glo™ luminescence assay according to the manufacturer's instructions.[7][11]

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HSD17B13 In Vitro Enzymatic Assay (Mass Spectrometry-Based)

This method directly measures the conversion of the substrate to its product.

Materials:

-

Same as the luminescence-based assay.

-

RapidFire Mass Spectrometry (RF-MS) system[7]

Procedure:

-

Follow steps 1-3 of the luminescence-based assay protocol.

-

Quench the reaction at specific time points.

-

Analyze the reaction mixture using an RF-MS system to quantify the amount of product formed.[7]

-

Calculate the rate of reaction and the effect of the inhibitor on this rate.

Retinol Dehydrogenase Activity Assay

This cell-based assay measures the conversion of retinol to retinaldehyde.[5]

Materials:

-

HEK293 cells[5]

-

Expression plasmid for HSD17B13 or empty vector control[5]

-

All-trans-retinol[5]

-

Normal-phase High-Performance Liquid Chromatography (HPLC) system[5]

Procedure:

-

Seed HEK293 cells and transiently transfect them with the HSD17B13 expression plasmid or an empty vector.[5]

-

Add all-trans-retinol to the culture medium and incubate for a defined period (e.g., 6-8 hours).[5]

-

Harvest the cells and extract the retinoids.

-

Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC.[5]

-

Normalize retinoid levels to the total protein concentration.[5]

Mandatory Visualizations

Experimental Workflow for HSD17B13 In Vitro Enzymatic Assay

Caption: Workflow for HSD17B13 in vitro enzymatic assay.

HSD17B13 Signaling and Point of Inhibition

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. enanta.com [enanta.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enanta.com [enanta.com]

The Effect of Potent and Selective Hsd17B13 Inhibition on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme is primarily expressed in the liver and is implicated in the metabolism of steroids, fatty acids, and retinoids. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of the effects of potent and selective Hsd17B13 inhibitors on lipid metabolism, with a focus on preclinical findings. While information on a specific compound designated "Hsd17B13-IN-53" is not publicly available, this guide will focus on well-characterized inhibitors such as BI-3231 and other potent compounds to elucidate the therapeutic potential of targeting Hsd17B13.

Hsd17B13: A Key Regulator of Hepatic Lipid Homeostasis

Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2] Overexpression of Hsd17B13 in mouse liver promotes lipid accumulation, indicating its direct role in fatty acid metabolism.[3] The enzyme is localized to the surface of lipid droplets within hepatocytes.[4]

The precise physiological substrates of Hsd17B13 are still under investigation, but in vitro studies have shown it can act on a range of lipidic molecules, including steroids like estradiol and bioactive lipids such as leukotriene B4.[3] It is also reported to possess retinol dehydrogenase activity.[5]

The mechanism by which Hsd17B13 influences lipid metabolism is believed to involve the sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[6] Inhibition of Hsd17B13 is thought to interfere with this pathway, leading to a reduction in the synthesis and accumulation of lipids in the liver.

Quantitative Effects of Hsd17B13 Inhibitors on Lipid Metabolism

The development of potent and selective Hsd17B13 inhibitors has allowed for the pharmacological interrogation of its role in lipid metabolism. The following tables summarize the key quantitative data from preclinical studies of notable inhibitors.

Table 1: In Vitro Potency of Hsd17B13 Inhibitors

| Compound | Target | Assay Type | Substrate | Potency (IC50/Ki) | Source |

| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | IC50: 1 nM, Ki: 0.7 ± 0.2 nM | [7][8] |

| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | IC50: 13 nM | [7] |

| BI-3231 | Human HSD17B13 | Cellular (HEK293) | - | IC50: 11 ± 5 nM | [9] |

| Compound 32 | Human HSD17B13 | Enzymatic | - | IC50: 2.5 nM | [10][11] |

| HSD17B13-IN-5 | Human HSD17B13 | Enzymatic | Estradiol | Ki: ≤ 50 nM |

Table 2: In Vitro Effects of BI-3231 on Hepatocellular Lipid Accumulation

| Cell Line | Treatment | Effect on Triglyceride Accumulation | Source |

| HepG2 (human) | Palmitic Acid-induced lipotoxicity + BI-3231 | Significantly decreased | [12][13] |

| Primary Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Significantly decreased | [12][13] |

Table 3: In Vivo Effects of Hsd17B13 Inhibitor "Compound 32" in a MASH Model

| Animal Model | Treatment | Key Findings | Proposed Mechanism | Source |

| Mouse model of MASH | Compound 32 | Robust anti-MASH effects | Inhibition of the SREBP-1c/FAS pathway | [10][11] |

Signaling Pathways and Experimental Workflows

Hsd17B13 Signaling Pathway in Lipid Metabolism

The following diagram illustrates the proposed signaling pathway of Hsd17B13 in hepatic lipid metabolism and the point of intervention for selective inhibitors.

Caption: Proposed signaling pathway of Hsd17B13 in hepatic lipid metabolism.

Experimental Workflow: In Vitro Evaluation of Hsd17B13 Inhibitors

This diagram outlines a typical experimental workflow for assessing the efficacy of an Hsd17B13 inhibitor in a cell-based model of lipotoxicity.

Caption: A representative workflow for in vitro testing of Hsd17B13 inhibitors.

Detailed Experimental Protocols

Hsd17B13 Enzymatic Activity Assay

This protocol is adapted from methods used in the characterization of Hsd17B13 inhibitors.

-

Objective: To determine the in vitro potency of a test compound against Hsd17B13.

-

Principle: The assay measures the NAD+-dependent oxidation of a substrate (e.g., estradiol) by recombinant Hsd17B13, resulting in the production of NADH, which can be detected spectrophotometrically.

-

Materials:

-

Recombinant human Hsd17B13 protein.

-

Substrate: Estradiol (in DMSO).

-

Cofactor: NAD+ (in assay buffer).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

-

Test compound (serial dilutions in DMSO).

-

96- or 384-well microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the microplate, add assay buffer, NAD+, and the test compound.

-

Add recombinant Hsd17B13 enzyme to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (estradiol).

-

Immediately begin kinetic reading of absorbance at 340 nm for a set duration (e.g., 30-60 minutes).

-

Calculate the rate of NADH formation (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Triglyceride Accumulation Assay

This protocol describes a common method to assess the effect of Hsd17B13 inhibition on lipid accumulation in hepatocytes.

-

Objective: To quantify the effect of a test compound on triglyceride levels in a cellular model of steatosis.

-

Principle: Hepatocytes are treated with a lipotoxic fatty acid (e.g., palmitic acid) to induce lipid accumulation. The effect of the test compound on this accumulation is then quantified using a commercially available triglyceride assay kit.

-

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.

-

Cell culture medium (e.g., DMEM).

-

Fetal Bovine Serum (FBS).

-

Palmitic acid complexed to bovine serum albumin (BSA).

-

Test compound (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

-

Triglyceride quantification kit (colorimetric or fluorometric).

-

Protein assay kit (e.g., BCA).

-

-

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Induce lipotoxicity by treating the cells with palmitic acid-BSA complex in serum-free medium for 24-48 hours.

-

Co-treat the cells with the test compound at various concentrations. Include a vehicle control (DMSO).

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells and collect the lysate.

-

Measure the triglyceride concentration in the cell lysates using a triglyceride quantification kit according to the manufacturer's instructions.

-

Measure the total protein concentration in the cell lysates using a protein assay kit.

-

Normalize the triglyceride concentration to the total protein concentration for each sample.

-

Compare the normalized triglyceride levels in the compound-treated wells to the vehicle-treated control to determine the effect of the inhibitor.

-

Conclusion and Future Directions

The inhibition of Hsd17B13 presents a promising therapeutic strategy for the treatment of NAFLD and NASH. Preclinical data on potent and selective inhibitors like BI-3231 demonstrate a clear impact on reducing hepatocellular lipid accumulation. The proposed mechanism of action via modulation of the SREBP-1c pathway provides a strong rationale for its therapeutic potential. Further in-depth in vivo studies with well-characterized inhibitors are crucial to fully elucidate the effects on liver histology, inflammation, and fibrosis, and to translate these promising preclinical findings into effective therapies for patients with chronic liver disease. The development of additional tool compounds and their characterization in various models of liver disease will be instrumental in further validating Hsd17B13 as a key therapeutic target.

References

- 1. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. opnme.com [opnme.com]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 9. eubopen.org [eubopen.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pardon Our Interruption [opnme.com]

- 12. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

HSD17B13 Inhibition by Hsd17B13-IN-53: A Technical Guide for Researchers in Non-Alcoholic Fatty Liver Disease (NAFLD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a substantial number of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a compelling therapeutic target for NAFLD. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its complications.[1][2] This has spurred the development of small molecule inhibitors targeting the enzymatic activity of HSD17B13. This technical guide provides an in-depth overview of HSD17B13 as a drug target and focuses on Hsd17B13-IN-53, a potent inhibitor of this enzyme. The guide will cover the mechanism of action, available preclinical data, and detailed experimental protocols for the evaluation of HSD17B13 inhibitors, aimed at facilitating further research and drug development in this promising area.

Introduction to HSD17B13 in NAFLD

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3][4] While its precise physiological function is still under investigation, it is known to belong to the 17β-hydroxysteroid dehydrogenase superfamily and exhibits NAD(P)H/NAD(P)⁺-dependent oxidoreductase activity.[3][4] Studies have shown that HSD17B13 expression is significantly upregulated in the livers of patients with NAFLD.[3] The enzyme is implicated in the metabolism of various substrates, including steroids and retinol.[1][5]

Genetic validation for targeting HSD17B13 is strong. Multiple genome-wide association studies (GWAS) have demonstrated that individuals carrying loss-of-function variants of HSD17B13, such as the rs72613567 splice variant, are protected from the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma.[1][2] This protective effect has positioned HSD17B13 as a prime target for therapeutic intervention in NAFLD and other chronic liver diseases. The development of small molecule inhibitors that mimic the effect of these genetic variants is a promising strategy to combat the progression of NAFLD.

This compound and Other Small Molecule Inhibitors

A number of small molecule inhibitors of HSD17B13 are under development. While comprehensive preclinical and clinical data for many of these are not yet publicly available, some have emerged as important research tools and potential clinical candidates.

This compound is a potent inhibitor of HSD17B13. Publicly available data on this compound is limited, but it is characterized by its significant in vitro potency.

Other notable HSD17B13 inhibitors include:

-

BI-3231: A well-characterized, potent, and selective chemical probe for HSD17B13.[6]

-

INI-822: An orally delivered small molecule inhibitor that has advanced to Phase 1 clinical trials for fibrotic liver diseases, including NASH.

-

INI-678: A potent and selective small-molecule inhibitor that has shown promise in a human liver cell-based 3D "liver-on-a-chip" model of NASH, where it decreased biomarkers of fibrosis.[1][5]

Data Presentation: In Vitro Potency of HSD17B13 Inhibitors

The following table summarizes the available in vitro potency data for this compound and other selected HSD17B13 inhibitors.

| Compound | Target | Assay Type | Substrate | IC50 | Reference |

| This compound | HSD17B13 | Enzymatic | Estradiol | ≤ 0.1 µM | MedChemExpress |

| BI-3231 | Human HSD17B13 | Enzymatic | - | 1 nM | MedchemExpress |

| BI-3231 | Mouse HSD17B13 | Enzymatic | - | 13 nM | MedchemExpress |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of HSD17B13 in NAFLD

The precise signaling pathway of HSD17B13 in the context of NAFLD is an active area of research. Current evidence suggests a role for HSD17B13 in lipid metabolism, potentially through its interaction with the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, which is a master regulator of lipogenesis. Liver X receptor α (LXRα) can induce the expression of HSD17B13 via SREBP-1c.[1][3][7] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipogenesis and contributes to lipid droplet accumulation in hepatocytes.[1][8]

Experimental Workflow for HSD17B13 Inhibitor Characterization

The discovery and characterization of HSD17B13 inhibitors typically follow a multi-step workflow, starting from initial screening to in vivo efficacy studies.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible evaluation of HSD17B13 inhibitors. Below are representative protocols for key in vitro and in vivo assays. While specific details for this compound are not publicly available, these methods are standard in the field.

HSD17B13 Enzymatic Inhibition Assay (Estradiol as Substrate)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13, using the conversion of β-estradiol to estrone, which is coupled to the reduction of NAD⁺ to NADH. The production of NADH can be detected using a luminescent assay.

Materials:

-

Purified recombinant human HSD17B13 protein

-

β-estradiol (substrate)

-

NAD⁺ (cofactor)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

NAD(P)H-Glo™ Detection Reagent (Promega)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 80 nL of the compound dilutions to the wells of a 384-well plate.

-

Prepare a substrate mix containing β-estradiol (final concentration, e.g., 12 µM) and NAD⁺ (final concentration, e.g., 500 µM) in assay buffer.

-

Add 2 µL of the substrate mix to each well.

-

Initiate the reaction by adding 2 µL of purified HSD17B13 protein (final concentration, e.g., 30 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 2 hours in the dark.

-

Add 3 µL of NAD(P)H-Glo™ Detection Reagent to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.[9]

Cellular HSD17B13 Inhibition Assay

This assay determines the potency of an inhibitor in a cellular context, typically using a cell line that overexpresses HSD17B13.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Estradiol (substrate)

-

Test compounds dissolved in DMSO

-

384-well cell culture plates

-

LC-MS/MS system for estrone quantification

Procedure:

-

Seed the HEK293-HSD17B13 cells into 384-well plates and allow them to adhere overnight.

-

Add serial dilutions of the test compound to the cells and pre-incubate for 30 minutes.

-

Add estradiol (final concentration, e.g., 60 µM) to initiate the enzymatic reaction.

-

Incubate for a defined period (e.g., 3 hours) at 37°C.

-

Collect the cell supernatant.

-

Quantify the amount of estrone produced using a validated LC-MS/MS method.

-

Determine the cellular IC50 value by plotting the estrone concentration against the inhibitor concentration.[6]

In Vivo Efficacy Evaluation in a Western Diet-Induced Obese Mouse Model of NAFLD

This in vivo model is used to assess the therapeutic efficacy of HSD17B13 inhibitors in a diet-induced model of NAFLD that recapitulates many features of the human disease.

Animal Model:

-

Male C57BL/6J mice are commonly used.

-

Induction of NAFLD is achieved by feeding a Western diet (high in fat, sucrose, and cholesterol) for an extended period (e.g., 16-24 weeks).[10][11]

Experimental Design:

-

Acclimate mice to the facility and diet.

-

Divide mice into groups:

-

Control group (standard chow diet)

-

Western diet (WD) + vehicle

-

Western diet (WD) + this compound (or other test inhibitor) at various doses

-

-

Administer the test compound or vehicle daily (e.g., by oral gavage) for a specified duration (e.g., 4-8 weeks).

-

Monitor body weight, food intake, and clinical signs throughout the study.

-

At the end of the treatment period, collect blood and liver tissue for analysis.

Endpoint Analysis:

-

Plasma analysis: Measure levels of ALT, AST, triglycerides, and cholesterol.

-

Liver histology: Perform H&E staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Use Sirius Red staining to evaluate fibrosis.

-

Liver triglycerides and cholesterol: Quantify the lipid content in the liver.

-

Gene expression analysis (qRT-PCR): Measure the mRNA levels of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Timp1).

-

Western blotting: Analyze the protein levels of key targets.

Conclusion

HSD17B13 has emerged as a genetically validated and highly promising therapeutic target for the treatment of NAFLD and its progression to more severe liver pathologies. Small molecule inhibitors such as this compound offer a potential therapeutic strategy to mitigate the effects of this disease. The data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing our understanding of HSD17B13 and developing novel therapies for patients with NAFLD. Further preclinical and clinical investigation of potent and selective HSD17B13 inhibitors is warranted to fully elucidate their therapeutic potential.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Diet Causes Obesity-Induced Nonalcoholic Fatty Liver Disease Development by Differentially Compromising the Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Diet-Induced Nonalcoholic Fatty Liver Disease Mice Mimic the Key Transcriptomic Signatures Observed in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-53: A Novel Inhibitor Targeting a Key Player in Non-Alcoholic Steatohepatitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The complex pathophysiology of NASH has presented significant challenges to the development of effective therapeutics. Recently, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated protein, has emerged as a compelling therapeutic target.[1][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its more severe complications.[4][5] This has spurred the development of HSD17B13 inhibitors as a promising strategy for NASH treatment. This whitepaper provides a comprehensive technical overview of the role of HSD17B13 in NASH and the current landscape of its inhibitors, with a focus on the small molecule inhibitor Hsd17B13-IN-53.

Introduction to HSD17B13

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is primarily involved in the metabolism of steroids and other lipids.[2][6] HSD17B13 is predominantly expressed in the liver, specifically within hepatocytes, where it localizes to the surface of lipid droplets.[3][7] Its expression is upregulated in both patients and animal models of NAFLD and NASH.[6][8] Overexpression of HSD17B13 in the liver promotes the accumulation of lipids, suggesting a direct role in the pathogenesis of steatosis.[6][8]

The precise physiological substrates and enzymatic functions of HSD17B13 are still under investigation, but it has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][9] This function may link it to the regulation of hepatic stellate cell activation and fibrosis, as retinoid metabolism is a key process in these cells.[9][10]

The Rationale for HSD17B13 Inhibition in NASH

The strong genetic validation for HSD17B13 as a therapeutic target comes from multiple genome-wide association studies (GWAS). These studies have consistently demonstrated that a splice variant of HSD17B13 (rs72613567:TA) that leads to a loss of function is protective against the development of NASH, liver fibrosis, and hepatocellular carcinoma.[4][11][12] This protective effect appears to be independent of the degree of steatosis, suggesting that HSD17B13 plays a crucial role in the progression of liver disease rather than the initial fat accumulation.[4]

By inhibiting the enzymatic activity of HSD17B13, therapeutic agents aim to mimic the protective effects of the loss-of-function genetic variants. This approach is hypothesized to reduce liver inflammation, hepatocyte ballooning, and the progression of fibrosis, which are the hallmarks of NASH.[4][13]

This compound and Other Investigational Inhibitors

This compound, also known as Compound 88, is a small molecule inhibitor of HSD17B13.[2][8] While detailed preclinical and clinical data for this compound are not yet widely available in the public domain, it is characterized by its potent inhibition of HSD17B13's enzymatic activity.

Quantitative Data on HSD17B13 Inhibitors

The table below summarizes the available quantitative data for this compound and other notable HSD17B13 inhibitors. It is important to note that the data for many of these compounds are from in vitro assays or early preclinical studies.

| Compound Name | Type | IC50 | Key Findings |

| This compound (Compound 88) | Small Molecule | ≤ 0.1 μM (for estradiol)[2][6][8][14] | Potent in vitro inhibition of HSD17B13.[2][8] |

| BI-3231 | Small Molecule | 1 nM | Potent and selective inhibitor of human and mouse HSD17B13.[1][5] |

| INI-822 | Small Molecule | Not Disclosed | Decreased fibrotic proteins (α-SMA and Collagen Type 1) in a "liver-on-a-chip" model.[5][13] |

| ARO-HSD (Rapirosiran) | siRNA | Not Applicable | Robust target knockdown and numerically lower liver enzymes and NAFLD Activity Score (NAS) in a Phase 1 study.[3] |

Signaling Pathways and Mechanism of Action

The mechanism by which HSD17B13 inhibition ameliorates NASH is believed to be multifactorial, involving modulation of lipid metabolism and inflammatory signaling.

Regulation of HSD17B13 Expression

The expression of the HSD17B13 gene is, in part, regulated by the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid biosynthesis.[7][10] Liver X receptor-α (LXR-α) can induce HSD17B13 expression through SREBP-1c.[7][10] This places HSD17B13 downstream of major lipogenic signaling pathways that are often dysregulated in NASH.[15][16]

Figure 1: Simplified signaling pathway for the regulation of HSD17B13 expression.

Proposed Mechanism of HSD17B13 Inhibition

HSD17B13 inhibitors, such as this compound, are designed to bind to the active site of the enzyme and block its catalytic function. This is expected to reduce the production of pro-inflammatory lipids and other metabolites that contribute to liver injury and fibrosis. Recent studies also suggest a link between HSD17B13 and pyrimidine catabolism, indicating that its inhibition may protect against liver fibrosis through this pathway.[17][18]

Figure 2: Proposed mechanism of action for HSD17B13 inhibitors in NASH.

Experimental Protocols

Detailed, standardized protocols for testing HSD17B13 inhibitors are crucial for the comparability of data across different studies. Below are outlines of key experimental methodologies.

In Vitro HSD17B13 Enzymatic Assay

This assay is fundamental for determining the potency (e.g., IC50) of an inhibitor.

Objective: To measure the direct inhibitory effect of a compound on HSD17B13 enzymatic activity.

Principle: The assay typically measures the conversion of a substrate (e.g., estradiol or retinol) to its product, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is then quantified, often using a luminescent or fluorescent detection method.[19][20]

Materials:

-

Recombinant human HSD17B13 protein

-

Substrate (e.g., estradiol, retinol)

-

Cofactor (NAD+)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer

-

NADH detection reagent (e.g., NAD-Glo™)

-

Microplate reader

Procedure Outline:

-

Prepare serial dilutions of the test inhibitor.

-

In a microplate, add the assay buffer, recombinant HSD17B13 protein, and the test inhibitor at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate and NAD+.

-

Incubate the reaction mixture at a controlled temperature for a specific duration.

-

Stop the reaction and add the NADH detection reagent.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based Assay for HSD17B13 Activity

Cell-based assays provide a more physiologically relevant system to assess the efficacy of inhibitors.

Objective: To evaluate the ability of an inhibitor to block HSD17B13 activity within a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes

-

Cell culture medium and supplements

-

Test inhibitor

-

Substrate (if necessary, depending on the endogenous levels)

-

Lysis buffer

-

Analytical method for product quantification (e.g., LC-MS/MS)

Procedure Outline:

-

Culture the cells to a suitable confluency in a multi-well plate.

-

Treat the cells with the test inhibitor at various concentrations for a defined period.

-

If required, add the substrate to the cell culture medium.

-

After incubation, wash the cells and lyse them.

-

Quantify the amount of the substrate's product in the cell lysate using a sensitive analytical method like LC-MS/MS.

-

Normalize the product levels to the total protein concentration in each well.

-

Determine the dose-dependent inhibitory effect of the compound.

Figure 3: General experimental workflow for the evaluation of an HSD17B13 inhibitor.

Future Directions and Conclusion

The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NASH. Small molecule inhibitors like this compound, along with other modalities such as siRNAs, are at the forefront of this research. While the publicly available data on this compound is currently limited, the broader field of HSD17B13 inhibition is rapidly advancing.

Key future research will need to focus on:

-

Elucidating the full range of HSD17B13's physiological substrates and functions: This will provide a more complete understanding of the on-target effects of its inhibitors.

-

Conducting rigorous preclinical and clinical studies: These studies are essential to establish the safety, efficacy, and optimal dosing of HSD17B13 inhibitors in NASH patients.

-

Identifying and validating biomarkers of target engagement and therapeutic response: This will aid in the clinical development and monitoring of these novel therapies.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

- 5. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NASH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

- 14. Home Page | BIOZOL [biozol.de]

- 15. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. enanta.com [enanta.com]

- 20. origene.com [origene.com]

An In-depth Technical Guide to the Selectivity Profile of HSD17B13 Inhibitors

Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-53" is not available in the public domain. This guide will utilize the publicly available data for a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to illustrate the selectivity profile and evaluation methodologies for inhibitors of this enzyme.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the characterization of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors.

Introduction to HSD17B13 and its Inhibitors

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genome-wide association studies have linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[3][4][5] This genetic validation has positioned HSD17B13 as a promising therapeutic target for these conditions. Consequently, the development of potent and selective small molecule inhibitors of HSD17B13 is an active area of research.

A critical aspect of the preclinical characterization of any HSD17B13 inhibitor is its selectivity profile against other members of the HSD17B family, particularly the phylogenetically closest homolog, HSD17B11.[6] High selectivity is crucial to minimize off-target effects and ensure that the observed pharmacological activity is due to the specific inhibition of HSD17B13.

Selectivity Profile of BI-3231

BI-3231 is a potent and selective chemical probe for HSD17B13.[4][7] Its selectivity has been primarily evaluated against HSD17B11. The inhibitory activity is summarized in the table below.

| Target Enzyme | Assay Type | Substrate | IC50 / Ki |

| Human HSD17B13 | Enzymatic | Estradiol | Ki = 0.002 µM |

| Mouse HSD17B13 | Enzymatic | Estradiol | Ki = 0.003 µM |

| Human HSD17B13 | Cellular | Estradiol | IC50 = 0.02 µM |

| Human HSD17B11 | Enzymatic | Estradiol | IC50 > 10 µM |

Data compiled from publicly available research on BI-3231.[4][7]

Experimental Protocols

The determination of the selectivity profile of HSD17B13 inhibitors involves a series of biochemical and cell-based assays.

Recombinant Enzyme Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B13.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against HSD17B13 and other HSD isoforms.

General Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant human or mouse HSD17B13 is used. The known substrates for HSD17B13, such as estradiol or leukotriene B4 (LTB4), are prepared in a suitable buffer.[4][7][8] The cofactor NAD+ is also included in the reaction mixture as its presence is crucial for inhibitor binding.[7]

-

Compound Preparation: The test inhibitor (e.g., BI-3231) is serially diluted to a range of concentrations.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to a mixture of the enzyme, cofactor, and the test inhibitor.

-

Detection: The reaction progress is monitored by measuring the formation of the product (e.g., estrone from estradiol) or the change in NADH concentration.[8] This can be achieved using methods like LC-MS/MS or a coupled-enzyme luminescence assay (e.g., NAD-Glo).[8]

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation. For tight-binding inhibitors, the Ki value is determined using the Morrison equation.[7]

Selectivity Determination: The same protocol is repeated using other purified HSD isoforms, such as HSD17B11, to determine the IC50 values for these off-targets. The ratio of off-target IC50 to on-target IC50 provides a measure of selectivity.

Cellular Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HSD17B13 within a cellular context.

Objective: To determine the cellular potency (IC50) of a test compound.

General Methodology:

-

Cell Line: A human cell line, such as HEK293, is engineered to stably express the target enzyme, for instance, human HSD17B13.[9]

-

Cell Treatment: The cells are incubated with varying concentrations of the test inhibitor.

-

Substrate Addition: A suitable substrate, like estradiol, is added to the cell culture medium.[7]

-

Product Measurement: After a defined incubation period, the amount of product (e.g., estrone) formed in the cell lysate or supernatant is quantified, typically by LC-MS/MS.

-

Data Analysis: The cellular IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Selectivity Profiling

Caption: Workflow for determining the selectivity of HSD17B13 inhibitors.

Proposed Mechanism of NAD+-Dependent Inhibition

Studies on BI-3231 have revealed a strong dependency on the cofactor NAD+ for binding to and inhibiting HSD17B13.[7] This suggests a specific mode of action where the binding of NAD+ induces a conformational change in the enzyme that is favorable for inhibitor binding.

Caption: NAD+ binding is a prerequisite for HSD17B13 inhibitor binding.

Conclusion

The evaluation of the selectivity profile is a cornerstone in the preclinical development of HSD17B13 inhibitors. As exemplified by the well-characterized compound BI-3231, a combination of biochemical and cellular assays is employed to quantify the potency against HSD17B13 and key off-targets like HSD17B11. A thorough understanding of the selectivity and the mechanism of action, including cofactor dependencies, is essential for the advancement of safe and effective HSD17B13-targeted therapeutics for chronic liver diseases.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. drughunter.com [drughunter.com]

- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. enanta.com [enanta.com]

- 9. Pfizer patents 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]

Hsd17B13-IN-53: An In-depth Technical Guide to a Novel HSD17B13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Emerging evidence has implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). Consequently, the development of potent and selective HSD17B13 inhibitors has become a promising therapeutic strategy. This technical guide provides a comprehensive overview of a representative HSD17B13 inhibitor, HSD17B13-IN-5, including its chemical structure, physicochemical properties, and biological activity. Furthermore, this guide details established experimental protocols for the evaluation of HSD17B13 inhibitors and explores the key signaling pathways modulated by HSD17B13, offering a valuable resource for researchers in the field of liver diseases and metabolic disorders.

Chemical Structure and Properties of HSD17B13-IN-5

HSD17B13-IN-5 is a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. While the exact IUPAC name and SMILES string for HSD17B13-IN-5 are not publicly available in the immediate search results, key chemical properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₅ClF₄N₄O₃S | [1][2] |

| Molecular Weight | 574.93 g/mol | [1][3] |

| Appearance | Solid powder | |

| Storage | Store at -20°C for long-term | [2] |

Biological Activity and Mechanism of Action

HSD17B13-IN-5 demonstrates significant inhibitory activity against HSD17B13. The primary mechanism of action is the direct inhibition of the enzyme's catalytic activity, which is involved in the metabolism of various steroids and other lipid molecules within hepatocytes.

| Parameter | Value | Substrate | Method | Reference |

| Ki | ≤ 50 nM | Estradiol | LCMS | [1][3] |

Loss-of-function variants of HSD17B13 in humans are associated with a reduced risk of developing chronic liver diseases, including NAFLD and NASH[4]. By inhibiting HSD17B13, compounds like HSD17B13-IN-5 aim to replicate this protective phenotype, thereby mitigating liver damage and inflammation.

HSD17B13 Signaling Pathways

HSD17B13 is involved in at least two key signaling pathways within hepatocytes that contribute to lipid metabolism and inflammation.

LXRα/SREBP-1c Lipogenic Pathway

The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)[1][2][5][6]. This pathway is a central regulator of de novo lipogenesis in the liver.

PAF/STAT3 Inflammatory Pathway

HSD17B13 activity can lead to the production of Platelet-Activating Factor (PAF), which in turn activates the STAT3 signaling pathway, promoting the expression of pro-inflammatory factors and contributing to liver inflammation[7][8].

Experimental Protocols

Detailed experimental protocols for HSD17B13-IN-5 are not publicly available. However, based on the literature for similar HSD17B13 inhibitors such as BI-3231, the following representative protocols can be adapted[4].

Biochemical Assay for HSD17B13 Inhibition (Enzymatic Activity)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

Assay buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20

-

Substrate: Estradiol or Leukotriene B₄ (LTB₄)

-

Cofactor: NAD⁺

-

Test compound (e.g., Hsd17B13-IN-5) dissolved in DMSO

-

1536-well assay plates

-

Detection method: MALDI-TOF MS or a coupled-enzyme luminescence assay (e.g., NAD(P)H-Glo™)

Procedure:

-

Dispense 50 nL of the test compound at various concentrations into the wells of a 1536-well plate.

-

Add 6 µL of diluted recombinant HSD17B13 protein to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 6 µL of a substrate/cofactor mix (e.g., estradiol and NAD⁺).

-

Incubate the reaction mixture for 4 hours at room temperature.

-

Stop the reaction and derivatize the analytes for detection.

-

Analyze the product formation using MALDI-TOF MS or measure the luminescence signal for NADH production.

-

Calculate the percent inhibition and determine the IC₅₀ or Ki value for the test compound.

Cellular Assay for HSD17B13 Activity

This assay measures the inhibition of HSD17B13 activity in a cellular context, providing more physiologically relevant data.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

384-well cell culture plates

-

Test compound (e.g., Hsd17B13-IN-5) dissolved in DMSO

-

Estradiol

-

Internal standard (e.g., d4-estrone)

-

Girard's Reagent P for derivatization

-

RapidFire MS/MS system for detection

-

Cell viability assay kit (e.g., CellTiter-Glo)

Procedure:

-

Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates and incubate for 24 hours.

-

Add 50 nL of the serially diluted test compound to the cells and incubate for 30 minutes at 37°C.

-

Add 25 µL of 60 µM estradiol to each well and incubate for 3 hours at 37°C.

-

Collect 20 µL of the supernatant and add the internal standard.

-

Derivatize the analytes with Girard's Reagent P overnight at room temperature.

-

Analyze the estrone levels using RapidFire MS/MS.

-

Perform a cell viability assay on the remaining cells to exclude cytotoxic effects.

-

Normalize the data and calculate the cellular IC₅₀ value.

Conclusion

HSD17B13 has emerged as a compelling therapeutic target for NAFLD and other chronic liver diseases. HSD17B13-IN-5 is a potent inhibitor of this enzyme, and its further characterization and development could lead to novel treatments. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate HSD17B13 and its inhibitors. As research in this area progresses, a deeper understanding of the physiological roles of HSD17B13 and the therapeutic potential of its inhibition will undoubtedly be unveiled.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Landscape of HSD17B13 Inhibition: A Technical Overview of Preclinical Safety Considerations

Disclaimer: No public domain information is available regarding a specific investigational compound designated "Hsd17B13-IN-53." This guide, therefore, provides a comprehensive overview of the preclinical safety and toxicological considerations for inhibiting the 17-beta hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, drawing upon the wealth of available genetic and preclinical model data. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Human genetics has identified loss-of-function variants in the HSD17B13 gene that are strongly associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and hepatocellular carcinoma.[1][2][3][4][5] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions. However, preclinical studies in mouse models have yielded conflicting results, highlighting potential inter-species differences that are critical for drug development programs.[1][2][3][6] This guide summarizes the key preclinical findings, outlines the experimental methodologies employed, and visualizes the pertinent biological pathways and research workflows to inform the development of HSD17B13 inhibitors.

Preclinical Safety and Efficacy Profile of HSD17B13 Deficiency

The primary source of information regarding the safety profile of HSD17B13 inhibition comes from studies of human genetic variants and preclinical knockout mouse models. These studies provide insights into the potential on-target effects of a therapeutic inhibitor.

Summary of Preclinical Findings

The data presented below is a synthesis of findings from multiple studies on Hsd17b13 knockout (KO) mice under various dietary challenges designed to induce liver injury.

| Model System | Key Findings | Implications for Toxicity/Safety |

| Human Genetics (Loss-of-Function Variants) | - Reduced risk of NAFLD, NASH, fibrosis, and cirrhosis.[1][2][4] - Reduced risk of alcohol-associated liver injury.[1][2][5] - Lower risk of hepatocellular carcinoma.[1][5] | Suggests a favorable long-term safety profile for HSD17B13 inhibition in the liver. |

| Mouse Models (Hsd17b13 Knockout) | - No protection from obesogenic diet-induced liver injury, fibrosis, or hepatocellular carcinoma.[1][2] - No protection from alcohol-induced liver injury.[1][2] - Chow-fed KO mice showed higher body and liver weight compared to wild-type.[1][2] - KO mice on obesogenic diets exhibited a shift towards larger lipid droplets .[1] - Some studies show modest, sex- and diet-specific protective effects on fibrosis.[6] | Highlights significant species-specific differences between mice and humans. The observed weight gain in chow-fed mice warrants further investigation in toxicology studies of HSD17B13 inhibitors. The alteration in lipid droplet morphology could be a biomarker but also needs to be understood in the context of safety. |

Experimental Protocols in HSD17B13 Research

The following are generalized experimental protocols based on the methodologies described in the reviewed literature for assessing the function of HSD17B13 in preclinical models.

Animal Models and Dietary-Induced Liver Injury

-

Animal Strain: C57BL/6J mice are commonly used for generating whole-body Hsd17b13 knockout models.

-

Dietary Models:

-